6-fluoro-N-methyl-3,4-dihydro-2H-chromen-4-amine
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Overview
Description
6-fluoro-N-methyl-3,4-dihydro-2H-chromen-4-amine is a chemical compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a fluorine atom at the 6th position, a methyl group attached to the nitrogen atom, and an amine group at the 4th position of the chromene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-methyl-3,4-dihydro-2H-chromen-4-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable chromene derivative.
Fluorination: Introduction of the fluorine atom at the 6th position can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
N-Methylation: The nitrogen atom is methylated using methylating agents like methyl iodide or dimethyl sulfate.
Amine Introduction: The amine group is introduced at the 4th position through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-N-methyl-3,4-dihydro-2H-chromen-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
Oxidation: Formation of chromene oxides or quinones.
Reduction: Formation of more saturated chromene derivatives.
Substitution: Formation of substituted chromenes with various functional groups.
Scientific Research Applications
6-fluoro-N-methyl-3,4-dihydro-2H-chromen-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-fluoro-N-methyl-3,4-dihydro-2H-chromen-4-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the target molecule.
Comparison with Similar Compounds
Similar Compounds
6-fluoro-3,4-dihydro-2H-chromen-4-amine: Lacks the N-methyl group.
N-methyl-3,4-dihydro-2H-chromen-4-amine: Lacks the fluorine atom.
3,4-dihydro-2H-chromen-4-amine: Lacks both the fluorine atom and the N-methyl group.
Uniqueness
6-fluoro-N-methyl-3,4-dihydro-2H-chromen-4-amine is unique due to the presence of both the fluorine atom and the N-methyl group, which contribute to its distinct chemical and biological properties. The fluorine atom enhances its binding affinity and stability, while the N-methyl group influences its solubility and reactivity.
Properties
IUPAC Name |
6-fluoro-N-methyl-3,4-dihydro-2H-chromen-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c1-12-9-4-5-13-10-3-2-7(11)6-8(9)10/h2-3,6,9,12H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBUHEQFXQGVQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCOC2=C1C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1153404-07-9 |
Source
|
Record name | 6-fluoro-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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